molecular formula C5H12O2 B1200908 3-Methylbutane-1,2-diol CAS No. 50468-22-9

3-Methylbutane-1,2-diol

Cat. No.: B1200908
CAS No.: 50468-22-9
M. Wt: 104.15 g/mol
InChI Key: HJJZIMFAIMUSBW-UHFFFAOYSA-N
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Description

3-Methylbutane-1,2-diol (CAS: 50468-22-9) is a branched vicinal diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol. Its IUPAC name is 3-methyl-1,2-butanediol, and it is also known as isopentyldiol . Structurally, it features hydroxyl groups on the first and second carbon atoms of a 3-methylbutane backbone. This compound is a liquid at room temperature, soluble in water, and classified as a non-ionic surfactant . Key applications include its use in cosmetics as a solvent or humectant, in malodor neutralizers , and as a precursor in pharmaceutical research .

Properties

IUPAC Name

3-methylbutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJZIMFAIMUSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871392
Record name 3-Methylbutane-1,2-diol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50468-22-9
Record name 3-Methyl-1,2-butanediol
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Record name 3-Methyl-1,2-butanediol
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Record name 3-Methylbutane-1,2-diol
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Record name 3-methylbutane-1,2-diol
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Record name 3-METHYL-1,2-BUTANEDIOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutane-1,2-diol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method includes the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-methylbut-2-en-1-ol. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Periodate (IO4-), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes, alcohols

    Substitution: Alkyl halides

Scientific Research Applications

3-Methylbutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound serves as a metabolite in certain biological pathways.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylbutane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes cleavage of the carbon-carbon bond between the hydroxy groups, leading to the formation of aldehydes or ketones . The exact molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regioisomers

a) 3-Methylbutane-1,3-diol (CAS: N/A)
  • Structural difference : Hydroxyl groups on carbons 1 and 3.
  • Properties : Higher Henry’s Law Constant (4.0×10² ) compared to 3-methylbutane-1,2-diol (2.6×10² ), indicating greater volatility .
  • Applications: Limited data, but its regiochemistry may influence reactivity in synthesis.
b) 2-Methylbutane-1,2-diol (CAS: N/A)
  • Structural difference : Methyl group on carbon 2 instead of 3.
  • Properties : Lower Henry’s Law Constant (1.6×10² ), suggesting reduced volatility and stronger water affinity .
c) Butane-1,4-diol (CAS: 110-63-4)
  • Structural difference : Linear chain with hydroxyl groups on terminal carbons.
  • Properties : Higher boiling point (230°C vs. ~200°C estimated for this compound) due to linearity and hydrogen bonding .
  • Applications : Industrial precursor for polymers (e.g., polyesters) .

Vicinal Diols with Similar Functional Groups

a) Ethane-1,2-diol (Ethylene glycol, CAS: 107-21-1)
  • Properties : Lower molecular weight (62.07 g/mol), higher toxicity. Forms stronger intramolecular hydrogen bonds, affecting conformational stability .
  • Applications : Antifreeze, polyester production.
b) Cyclohexane-1,2-diol (CAS: N/A)
  • Structural difference : Cyclic structure with vicinal hydroxyl groups.
  • Properties : Exhibits enantiomerism; used in catalytic oxidation studies (e.g., cyclohexene oxidation to chiral diols) .
c) 8-p-Menthene-1,2-diol (CAS: N/A)
  • Structural difference : Terpene-derived cyclic diol.
  • Properties : Key aroma compound in lime honey; higher volatility (detected at 2.92 µg/kg in traditional honey) .

Physicochemical Properties Comparison

Compound Henry’s Law Constant (Hcp) Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Applications
This compound 2.6×10² 104.15 ~200 Cosmetics, pharmaceuticals
3-Methylbutane-1,3-diol 4.0×10² 104.15 N/A Limited data
Butane-1,4-diol N/A 90.12 230 Polymer synthesis
Ethane-1,2-diol 1.1×10³ 62.07 197 Antifreeze, industrial uses

Biological Activity

3-Methylbutane-1,2-diol, also known as 1,2-butanediol, 3-methyl-, is a glycol compound with the molecular formula C5H12O2. It features two hydroxyl groups located at the first and second carbon positions of an isopentane structure. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology.

  • Molecular Formula : C5H12O2
  • Molecular Weight : 104.15 g/mol
  • CAS Number : 50468-22-9
  • Structure : The compound possesses a chiral center at the second carbon, resulting in two stereoisomers, with the (S)-(+)-isomer being particularly significant in biological studies.

This compound primarily targets the protein biphenyl-2,3-diol 1,2-dioxygenase , which is involved in various metabolic pathways. The compound's interaction with this enzyme suggests a role in bioremediation processes and metabolic regulation.

Biochemical Interactions

The compound acts as a substrate for specific enzymes that catalyze its conversion into other metabolites. It influences cellular processes by modulating cell signaling pathways and gene expression. For instance, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

  • Modulates cell signaling pathways.
  • Alters gene expression related to metabolism.
  • Influences the metabolic state of cells through interactions with biomolecules.

Pharmacokinetics

The absorption and distribution of this compound are still under investigation. Preliminary studies suggest that its absorption may involve reaction kinetics with water, which could influence its bioavailability and therapeutic potential .

Case Studies and Research Findings

  • Metabolic Pathways : Studies have shown that short-chain diols like this compound are present in various human disease states such as congenital propionic acidemia and methylmalonic acidemia. These findings indicate a potential role for this compound in understanding metabolic disorders .
  • Enzyme Interaction : Research has highlighted the compound's ability to bind to specific proteins within biological systems, affecting enzyme activity and potentially leading to therapeutic applications in metabolic diseases .
  • Toxicological Studies : Safety assessments have been conducted to evaluate the effects of alkane diols like this compound in cosmetic formulations. These studies suggest that while the compound can enhance skin absorption of certain drugs, its safety profile requires careful consideration due to potential toxicity at higher concentrations .

Applications

This compound has diverse applications across several fields:

  • Pharmaceuticals : Its ability to modulate metabolic pathways may lead to therapeutic uses in treating metabolic disorders.
  • Bioremediation : The interaction with biphenyl-2,3-diol 1,2-dioxygenase suggests potential uses in environmental cleanup processes.
  • Cosmetics : Its properties as a penetration enhancer make it valuable in topical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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